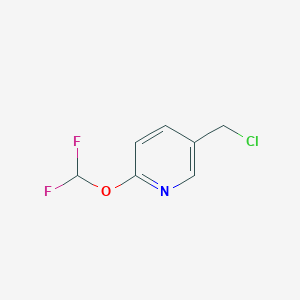

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-3-5-1-2-6(11-4-5)12-7(9)10/h1-2,4,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDWHNXSPCSVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617067 | |

| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211584-92-7 | |

| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211584-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Chloromethyl)-2-(difluoromethoxy)pyridine CAS 1211584-92-7 properties

An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS 1211584-92-7)

Introduction: A Modern Building Block for Complex Synthesis

In the landscape of modern medicinal and agrochemical research, the strategic design of molecular building blocks is paramount to the discovery of novel active ingredients. Pyridine derivatives are a cornerstone of this field, forming the structural core of countless therapeutic agents and crop protection products.[1] Within this class, This compound (CMDMP) has emerged as a particularly valuable intermediate. Its unique bifunctional nature—a reactive chloromethyl handle for synthetic elaboration and a difluoromethoxy group to enhance metabolic stability and modulate physicochemical properties—positions it as a strategic asset for chemists aiming to construct complex and effective molecules.[1][2]

The difluoromethoxy (-OCHF₂) group is a key feature, often employed as a metabolically robust bioisostere of the more common methoxy group, which is prone to O-demethylation by metabolic enzymes.[3] The introduction of fluorine can significantly alter a molecule's lipophilicity, binding affinity, and bioavailability, making the -OCHF₂ moiety a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5] Concurrently, the 5-(chloromethyl) group provides a reliable electrophilic site for nucleophilic substitution, enabling the covalent linkage of the pyridine scaffold to a wide array of other molecular fragments.[2]

This guide provides a comprehensive technical overview of this compound, detailing its properties, a proposed synthetic strategy, core reactivity, and applications, with the goal of empowering researchers to effectively leverage this intermediate in their discovery programs.

Core Physicochemical Properties and Specifications

The fundamental properties of CMDMP are summarized below. This data is essential for planning reactions, ensuring safe handling, and maintaining material integrity.

| Property | Value | Source(s) |

| CAS Number | 1211584-92-7 | [6][7] |

| Molecular Formula | C₇H₆ClF₂NO | [6][7][8] |

| Molecular Weight | 193.58 g/mol | [6][7][8] |

| IUPAC Name | This compound | - |

| Synonyms | AK132390, SCHEMBL7992234, KS-00000RGR | [6] |

| InChI Key | LRDWHNXSPCSVDV-UHFFFAOYSA-N | |

| Typical Purity | ≥95% | [6][9] |

| Physical State | Not specified; likely a solid or oil at room temp. | [6] |

| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly sealed. | [6][7] |

Proposed Synthesis and Mechanistic Rationale

While specific vendor-proprietary synthesis routes for CMDMP are not publicly detailed, a plausible and logical pathway can be constructed from established organofluorine and pyridine chemistry principles. The following proposed synthesis is designed to be a robust and scalable laboratory procedure.

Conceptual Synthetic Workflow

The proposed two-stage synthesis begins with the commercially available (6-methoxypyridin-3-yl)methanol, proceeding through difluoromethylation followed by chlorination.

Caption: Proposed two-step synthesis of CMDMP.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanol

-

Causality: This step selectively introduces the critical difluoromethoxy group. The starting material, (6-hydroxypyridin-3-yl)methanol, provides the necessary hydroxyl groups at both the 2-position (for difluoromethylation) and the 5-position (for later conversion to the chloromethyl group). Using a reagent like sodium 2-chloro-2,2-difluoroacetate in a polar aprotic solvent like DMF is a standard method for generating the difluorocarbene intermediate in situ, which then reacts with the phenolic hydroxyl group. The pyridine nitrogen must be protected or the reaction conditions carefully controlled to prevent side reactions.

-

To a stirred solution of (6-hydroxypyridin-3-yl)methanol in anhydrous DMF, add sodium 2-chloro-2,2-difluoroacetate.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature sufficient to induce decarboxylation and carbene formation (typically >100 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and quench by pouring it into water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the intermediate, (6-(difluoromethoxy)pyridin-3-yl)methanol.

Step 2: Synthesis of this compound

-

Causality: This step converts the primary alcohol of the intermediate into the reactive chloromethyl group. Thionyl chloride (SOCl₂) is a classic and highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙi reaction to yield the alkyl chloride with the expulsion of sulfur dioxide and HCl gas. Using a non-protic solvent like DCM prevents unwanted side reactions.

-

Dissolve the purified (6-(difluoromethoxy)pyridin-3-yl)methanol from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride dropwise to the stirred solution. A small amount of a base like pyridine can be added to scavenge the HCl produced, though it is often not necessary.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Further purification by chromatography may be performed if necessary.

Core Reactivity and Synthetic Applications

The synthetic utility of CMDMP is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of a wide range of functionalities.

Caption: Primary reactivity pathway of CMDMP.

-

Reaction with Amines: CMDMP reacts readily with primary or secondary amines to form the corresponding aminomethylpyridine derivatives, a common structural motif in pharmaceuticals.

-

Reaction with Thiols: Thiolates are excellent nucleophiles and react efficiently with CMDMP to produce thioethers, which are valuable in both medicinal and materials chemistry.

-

Reaction with Alcohols/Phenols: In the presence of a suitable base to generate the alkoxide or phenoxide, CMDMP can be used to form ether linkages.

This versatile reactivity is central to its role as a building block. Researchers can use CMDMP to connect the metabolically stable difluoromethoxy-pyridine core to other pharmacophores or functional groups to build a library of candidate molecules.

Role in Drug Discovery and Agrochemical Development

The structural features of CMDMP make it highly relevant to modern discovery campaigns.

Workflow in Medicinal Chemistry

The incorporation of CMDMP into a drug discovery pipeline follows a logical progression from building block to lead candidate.

Caption: CMDMP workflow in a drug discovery program.

The difluoromethoxy group is particularly advantageous. It serves as a "metabolic shield," preventing the oxidative degradation that often occurs with simple methoxy groups, thereby potentially increasing the half-life and bioavailability of a drug candidate.[3] This allows chemists to focus on optimizing the molecule for target potency, knowing that a key metabolic liability has been addressed from the outset.

Relevance in Agrochemicals

Fluorinated pyridine structures are integral to a large number of modern herbicides, fungicides, and insecticides.[10][11][12] The introduction of fluorine atoms often enhances the biological activity and environmental stability of these compounds.[2][4] CMDMP provides a scaffold that combines the proven efficacy of the pyridine core with the beneficial properties of the difluoromethoxy group, making it an attractive starting point for the synthesis of new crop protection agents.

Predicted Analytical Characterization

While experimental spectra should be obtained for confirmation, the expected spectroscopic signatures for CMDMP can be reliably predicted based on its structure.

| Technique | Predicted Key Signals and Features |

| ¹H NMR | CHF₂: Triplet, ~6.5-7.5 ppm (due to coupling with two ¹⁹F nuclei).Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm).CH₂Cl: Singlet, ~4.5-5.0 ppm. |

| ¹³C NMR | CHF₂: Triplet, ~110-120 ppm (due to strong ¹JCF coupling).Pyridine Carbons: Five signals in the aromatic/heteroaromatic region (~110-160 ppm).CH₂Cl: Signal around ~40-50 ppm. |

| ¹⁹F NMR | CHF₂: Doublet, chemical shift dependent on reference (due to coupling with one ¹H nucleus). |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 193 (with characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).Key Fragments: Loss of Cl (M-35), loss of CH₂Cl (M-49), loss of OCHF₂. |

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of CMDMP is crucial for laboratory safety.

GHS Hazard Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | [6] | |

| Skin Irritation | H315 | Causes skin irritation | [6] |

| Eye Irritation | H319 | Causes serious eye irritation | [6] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [6] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of any vapors or dust.[6] Ensure an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[6]

-

Dispensing: Dispense the material carefully, avoiding the generation of dust or aerosols. Keep the container tightly closed when not in use.[6]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

-

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][9]

-

Incompatible Materials: Avoid strong oxidizing agents.[6]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

Conclusion

This compound is more than a simple intermediate; it is a strategically designed building block that addresses key challenges in modern chemical synthesis. By combining a versatile reactive site with a group known to confer metabolic stability, it provides researchers with a powerful tool to accelerate the development of novel pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in discovery programs.

References

- The Role of Pyridine Intermediates in Modern Drug Discovery.

- AB441110 | CAS 1211584-92-7. abcr Gute Chemie. [Link]

- US4742060A - Heterocyclic compounds.

- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

- 2-Chloro-5-(trifluoromethyl)pyridine. Huimeng Bio-tech. [Link]

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry. [Link]

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. CAS 1211584-92-7 | this compound - Synblock [synblock.com]

- 8. AB441110 | CAS 1211584-92-7 – abcr Gute Chemie [abcr.com]

- 9. 1211584-92-7 this compound AKSci 6964CZ [aksci.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physicochemical characteristics of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated pyridine derivative that has emerged as a significant intermediate in the fields of medicinal chemistry and agrochemical research. Its unique structural features—a reactive chloromethyl group and a metabolically robust difluoromethoxy moiety on a pyridine scaffold—make it a valuable precursor for the synthesis of complex, high-value molecules. Pyridine derivatives are foundational to numerous therapeutic agents due to their ability to engage in hydrogen bonding and their presence in many biologically active compounds.[1][2] The strategic incorporation of fluorine, as seen in the difluoromethoxy group, is a widely employed strategy to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4]

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and analytical methodologies for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

The fundamental properties of a chemical entity are the bedrock of its application. They dictate solubility, reactivity, and handling requirements. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1211584-92-7 | [5][6] |

| Molecular Formula | C₇H₆ClF₂NO | [5][6][7] |

| Molecular Weight | 193.58 g/mol | [5][6][7] |

| Purity Specification | Typically ≥95% | [5][7] |

| Physical State | Not available | [5] |

| Boiling Point | Not available | [6] |

| Storage | Store in a cool, dry, sealed place | [6][7] |

Synthesis, Reactivity, and Mechanistic Insights

Conceptual Synthetic Strategy

A logical, though hypothetical, workflow is presented below. The sequence of these steps is critical; performing chloromethylation on an activated ring prior to installing other functionalities can prevent undesired side reactions.

Core Reactivity

The utility of this compound as a building block stems from its predictable reactivity, dominated by the chloromethyl group at the 5-position.

-

Nucleophilic Substitution at the Chloromethyl Group : The primary site of reactivity is the benzylic-like carbon of the chloromethyl group. It is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, cyanides, etc.). This allows for the facile introduction of diverse side chains, a crucial step in building compound libraries for structure-activity relationship (SAR) studies.[8]

-

Stability of the Difluoromethoxy Group : The -OCF₂H group is highly stable under most reaction conditions used to modify the chloromethyl group. The strong carbon-fluorine bonds make it resistant to both acidic and basic cleavage, as well as oxidative metabolism.[4] This chemical inertness is a key design feature, ensuring the fluorine moiety remains intact throughout multi-step syntheses.

Applications in Research and Drug Development

The true value of this compound lies in its application as a scaffold. In drug discovery, generating a library of related compounds is essential for optimizing potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such endeavors.

-

Scaffold for Bioactive Molecules : The pyridine core is a well-established pharmacophore. By using the chloromethyl group as an attachment point, medicinal chemists can systematically explore the chemical space around this core to identify novel drug candidates.[2][9]

-

Enhancing Metabolic Stability : The difluoromethoxy group is a key feature for improving drug-like properties. It often enhances metabolic stability, which can lead to improved bioavailability and a longer half-life in vivo.[3][4]

-

Agrochemical Synthesis : Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on trifluoromethyl- and difluoromethyl-pyridine intermediates.[10][11] These compounds often exhibit potent biological activity.[3]

Analytical Methodologies: A Self-Validating System

Purity and Impurity Profiling: LC-MS/MS Protocol

For quantitative analysis of purity and the detection of trace-level impurities (including potentially genotoxic ones), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[12][13]

Objective: To develop a sensitive and selective method for the quantitative determination of this compound and its related impurities.

Step-by-Step Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Electrospray Ionization (ESI) source, operated in positive ion mode.

-

-

Chromatographic Conditions (based on similar compounds[13]):

-

Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size (or equivalent).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from high aqueous to high organic to ensure elution of all components. (e.g., 95% A to 5% A over 10 minutes).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: ESI Positive.

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): 194.0 m/z (corresponding to [M+H]⁺).

-

Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. A typical fragmentation would involve the loss of chlorine or the chloromethyl group.

-

-

Validation (as per ICH guidelines[13]):

-

Specificity: Ensure no interference from blanks or placebo at the retention time of the analyte.

-

Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response (e.g., R² > 0.99).

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified (typically with a signal-to-noise ratio > 10).

-

Accuracy & Precision: Analyze replicate preparations at multiple concentration levels to demonstrate the method is accurate and repeatable.

-

Structural Confirmation: Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure confirmation.[14]

-

¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, a singlet for the -CH₂Cl protons, and a characteristic triplet for the -OCF₂H proton.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, showing characteristic stretches for C-H, C-Cl, C-F, C-O, and aromatic C=N/C=C bonds.[14]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is critical to ensure researcher safety.

-

Hazard Identification: This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][15]

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

-

Keep the container tightly closed to prevent moisture ingress and degradation.[18]

-

-

Spill and Disposal:

Conclusion

This compound stands as a testament to the power of strategic molecular design. It combines a stable, property-enhancing fluorinated moiety with a versatile reactive group on a biologically relevant pyridine scaffold. Its well-defined physicochemical properties and predictable reactivity make it an exceptionally valuable tool for scientists in drug discovery and agrochemical development. By understanding its characteristics and employing rigorous analytical and safety protocols, researchers can effectively leverage this building block to construct novel molecules that may lead to the next generation of therapeutics and crop protection agents.

References

- AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

- ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.

- PubChem. (n.d.). 5-(Difluoromethyl)pyridine-2-carboxylic acid.

- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

- PubMed. (n.d.). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS.

- SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - 19F NMR.

- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- ResearchGate. (2015, October 13). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.

Sources

- 1. Pyridine, 5-(chloromethyl)-2-fluoro- (9CI) | 315180-15-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aksci.com [aksci.com]

- 6. CAS 1211584-92-7 | this compound - Synblock [synblock.com]

- 7. 1211584-92-7 this compound AKSci 6964CZ [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. researchgate.net [researchgate.net]

- 13. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-(Difluoromethyl)pyridine-2-carboxylic acid | C7H5F2NO2 | CID 23145481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. afgsci.com [afgsci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. We will delve into its chemical properties, synthesis rationale, and its emerging applications as a versatile building block for novel bioactive molecules.

Core Molecular Attributes

This compound is a substituted pyridine derivative characterized by a reactive chloromethyl group and a difluoromethoxy moiety. These features impart unique physicochemical properties that are highly sought after in the design of new chemical entities.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF₂NO | [1] |

| Molecular Weight | 193.58 g/mol | [1] |

| CAS Number | 1211584-92-7 | [1] |

| Appearance | Not specified (typically off-white to yellow solid) | |

| Storage | Store in a dry, sealed place | [1] |

The presence of the difluoromethoxy group significantly influences the compound's lipophilicity and metabolic stability, while the chloromethyl group serves as a key reactive handle for further chemical modifications.

The Synthetic Rationale: A Versatile Building Block

The synthesis of this compound is not extensively detailed in publicly available literature; however, its structure suggests a multi-step synthetic pathway common for pyridine derivatives. The general strategy involves the introduction of the difluoromethoxy and chloromethyl groups onto a pyridine scaffold.

Conceptual Synthesis Workflow

The synthesis of related fluorinated pyridine compounds often involves the chlorination of a methylpyridine precursor, followed by a fluorine exchange reaction. For instance, 2-chloro-5-methylpyridine can be chlorinated to yield an intermediate that subsequently undergoes fluorination.

A plausible synthetic approach for this compound would likely involve the following key transformations:

-

Difluoromethoxylation: Introduction of the -OCF₂H group onto the pyridine ring.

-

Chloromethylation: Addition of the -CH₂Cl group.

The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridine, highlighting the key stages.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The pyridine core is a well-established scaffold in numerous approved drugs, and the incorporation of fluorine often enhances pharmacological properties.

Medicinal Chemistry

Fluorine-containing pyridine derivatives are of immense interest in drug discovery due to their enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group, in particular, can act as a bioisostere for other functional groups, influencing the molecule's interaction with biological targets.

The reactive chloromethyl group allows for the facile introduction of various functionalities through nucleophilic substitution, enabling the generation of diverse compound libraries for screening. Derivatives of similar fluorinated pyridines have shown potential in several therapeutic areas, including:

-

Anticancer agents

-

Antidiabetic compounds

-

Antioxidants

-

Anti-Alzheimer's agents [2]

The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like proteins and DNA, which can be a mechanism for therapeutic effect.

Agrochemicals

Trifluoromethylpyridines (TFMPs), close structural relatives, are key components in a variety of modern agrochemicals, including herbicides, fungicides, and insecticides. The introduction of fluorine atoms into the pyridine ring has been shown to significantly enhance the biological activity of these compounds. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for several crop-protection products.

Given these precedents, this compound is a promising starting material for the development of novel agrochemicals with potentially improved efficacy and environmental profiles. The difluoromethoxy group can enhance lipophilicity, which may improve the compound's ability to penetrate target organisms.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Identification

Based on available safety data for this compound and structurally related molecules, the following hazards may be present:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a reactive chloromethyl group and a stability-enhancing difluoromethoxy moiety makes it a highly attractive intermediate for the development of novel pharmaceuticals and agrochemicals. While detailed studies on this specific molecule are not widely published, the well-documented importance of related fluorinated pyridines underscores its significant potential in advancing chemical and biological research.

References

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

- PubMed.

Sources

Spectroscopic and Chromatographic Characterization of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Technical Guide

Introduction

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Its unique combination of a reactive chloromethyl group and an electron-withdrawing difluoromethoxy group makes it a valuable building block for the synthesis of novel bioactive molecules.[1][2] The precise structural confirmation and purity assessment of this compound are critical for ensuring the reliability and reproducibility of downstream applications, including drug discovery and development.[3]

This technical guide provides an in-depth overview of the core analytical methodologies for the comprehensive characterization of this compound. We will delve into the principles and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The focus will be on not just the procedural steps, but the underlying scientific rationale for experimental design and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

The Rationale Behind NMR Experimental Design

The choice of NMR experiments is dictated by the need to probe the chemical environment of each atom in the molecule. The presence of fluorine adds a layer of complexity and richness to the spectra due to spin-spin coupling with both protons and carbons.

-

¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we expect distinct signals for the chloromethyl protons and the three aromatic protons on the pyridine ring.

-

¹³C NMR: This technique maps the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shift will be indicative of its hybridization and electronic environment. The difluoromethoxy group will have a significant impact on the chemical shift of the carbon it is attached to.

-

¹⁹F NMR: Given the difluoromethoxy group, ¹⁹F NMR is crucial. Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[4] The chemical shift of the fluorine atoms provides direct evidence of the difluoromethoxy group, and its coupling to the methoxy proton will be observable in both the ¹H and ¹⁹F spectra.

-

2D NMR (COSY, HMBC): When signal overlap or complex coupling patterns are present in 1D spectra, 2D NMR techniques are employed.[5]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular structure.[5]

-

Experimental Protocol: NMR Analysis

The following provides a generalized protocol for the NMR analysis of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Spectral width: A typical range for organofluorine compounds.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Interpreting the Spectra

The interpretation of the NMR spectra for this compound should be systematic, integrating data from all experiments.

Expected ¹H NMR Spectral Features:

-

Chloromethyl Protons (-CH₂Cl): A singlet around 4.5-4.8 ppm. The deshielding is due to the adjacent electronegative chlorine atom and the pyridine ring.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents. The proton between the two substituents will likely be the most deshielded.

-

Difluoromethoxy Proton (-OCHF₂): A triplet in the region of 6.5-7.5 ppm due to coupling with the two fluorine atoms.

Expected ¹³C NMR Spectral Features:

-

Chloromethyl Carbon (-CH₂Cl): A signal around 40-50 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (110-160 ppm). The carbon attached to the difluoromethoxy group will be significantly affected and will show a triplet due to C-F coupling.

-

Difluoromethoxy Carbon (-OCHF₂): A triplet at a characteristic chemical shift, significantly influenced by the two attached fluorine atoms.

Expected ¹⁹F NMR Spectral Features:

-

A single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be a doublet due to coupling with the methoxy proton.

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Couplings |

| -CH₂Cl | ~4.5-4.8 (singlet) | ~40-50 | |

| Pyridine-H | ~7.0-8.5 (multiplets) | ~110-160 | H-H coupling |

| -OCHF₂ | ~6.5-7.5 (triplet) | ~110-120 (triplet) | J(H,F), J(C,F) |

Workflow for NMR-based Structural Confirmation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. biophysics.org [biophysics.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

This document provides a comprehensive technical overview of the safety protocols and handling requirements for 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS No. 1211584-92-7). Designed for researchers, scientists, and drug development professionals, this guide synthesizes material safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Compound: A Chemist's Perspective

This compound is a substituted pyridine derivative. Its utility in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds, stems from its distinct functional groups. The pyridine core is a common scaffold in bioactive molecules.[1] The chloromethyl group at the 5-position acts as a reactive electrophile, analogous to a benzylic chloride, making it susceptible to nucleophilic substitution—a key reaction for building more complex molecules.[2] The difluoromethoxy group at the 2-position significantly modulates the electronic properties and lipophilicity of the molecule, which can enhance metabolic stability or improve interaction with biological targets.[3]

However, the very features that make this compound synthetically useful also dictate its principal hazards. The reactive chloromethyl group is a primary contributor to its irritant properties, while the fluorinated ether and pyridine ring present their own set of considerations for handling and disposal.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4] A thorough understanding of these hazards is the foundation of a robust safety protocol.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]

The Chemical Basis of Irritation

The irritant nature of this compound is largely driven by the reactivity of the 5-(chloromethyl) group. This functional group is analogous to benzyl chloride, a known lachrymator and corrosive substance.[5][6] Upon contact with moisture, such as on the skin, in the eyes, or on mucous membranes of the respiratory tract, the chloromethyl group can slowly hydrolyze to form hydrochloric acid (HCl), leading to chemical burns and irritation.[4][6] Furthermore, as a reactive alkylating agent, it can react with biological nucleophiles (e.g., amine or thiol groups in proteins), causing cellular damage and triggering an inflammatory response.

The pyridine core itself can also contribute to irritation. Pyridine and its derivatives are known to cause skin and eye irritation, and inhalation can lead to irritation of the nose and throat.[7][8]

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is to minimize all routes of exposure: dermal, ocular, and inhalation. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood.[8][9] The fume hood provides critical protection against the inhalation of dust or vapors and contains any accidental spills. The work area should be equipped with an emergency eyewash station and a safety shower, both of which must be accessible within a 10-second travel distance.[10]

Personal Protective Equipment (PPE): A Self-Validating System

PPE selection must be deliberate and based on a comprehensive risk assessment of the planned experimental procedure.[7][11]

| Protection Type | Specification | Rationale and Field Insights |

| Hand Protection | Nitrile or Neoprene gloves. | Standard latex gloves are not recommended due to poor resistance to many organic solvents.[9] Nitrile offers good general resistance. For prolonged handling or immersion, thicker gloves or double-gloving is a prudent measure. Always inspect gloves for pinholes or tears before use and wash hands thoroughly after removal. |

| Eye & Face Protection | Chemical safety goggles. A face shield is required when handling larger quantities (>25g) or when there is a significant splash risk. | Standard safety glasses do not provide a sufficient seal against vapors or splashes. Chemical goggles are mandatory.[12] A face shield worn over goggles provides an essential secondary layer of protection for the entire face. |

| Body Protection | Flame-resistant laboratory coat. | A lab coat protects against minor splashes and prevents contamination of personal clothing. Ensure the coat is fully buttoned. |

| Respiratory Protection | Not required if work is performed in a certified fume hood. | A fume hood is the primary means of respiratory protection. In the event of a significant spill outside of the fume hood or a failure of ventilation, a respirator with an organic vapor cartridge may be necessary for emergency response. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.

Chemical Incompatibility

Understanding what this compound should not come into contact with is as important as knowing how to handle it correctly. Based on the reactivity of its functional groups, the following should be avoided:

-

Strong Oxidizing Agents (e.g., perchlorates, nitrates): Can lead to vigorous, potentially explosive reactions.[11]

-

Strong Acids: Can react with the pyridine nitrogen.[8]

-

Strong Bases: Can promote elimination or other decomposition pathways.

-

Metals: The analogous benzyl chloride is known to polymerize or decompose in the presence of many common metals (e.g., iron, aluminum, zinc).[4][13] While data for this specific compound is limited, it is prudent to avoid prolonged contact with reactive metals, especially in the presence of moisture.

Storage Requirements

-

Container: Store in the original, tightly-closed container.[4]

-

Atmosphere: Store in a cool, dry, well-ventilated area.[10] The compound's sensitivity to moisture necessitates protection from humid air to prevent hydrolysis of the chloromethyl group.

-

Location: Store away from incompatible materials as listed above. The storage area should be a designated, locked cabinet for hazardous chemicals.[4]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[7]

Experimental Workflows: Step-by-Step Methodologies

The following protocols outline best practices for common laboratory procedures involving this compound.

Protocol: Weighing and Preparing a Solution

-

Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height. Place a calibrated analytical balance inside the fume hood.

-

Tare: Place a clean, dry weighing vessel (e.g., a beaker or flask) on the balance and tare the weight.

-

Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of solid into the weighing vessel. Work slowly to minimize dust generation.

-

Sealing: Immediately and securely close the main container.

-

Dissolution: While still in the fume hood, add the desired solvent to the weighing vessel. Stir gently with a magnetic stir bar or swirl to dissolve.

-

Cleanup: Clean the spatula with an appropriate solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

Diagram: Safe Weighing Workflow

Caption: Workflow for weighing and dissolving the reagent.

Emergency Procedures: A Validated Response Plan

Prompt and correct action during an emergency can significantly mitigate harm.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. An emergency safety shower should be used for large area contact. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Decontamination

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

-

Control: If safe to do so, prevent the spill from spreading.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a mild soap and water solution), followed by a clean water rinse.

-

Dispose: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste.[10]

Diagram: Spill Response Logic

Caption: Decision-making workflow for spill response.

Waste Disposal and Environmental Considerations

Chemical waste must be handled in accordance with local, state, and federal regulations.[3]

-

Waste Streams: Maintain separate, clearly labeled waste containers for:

-

Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers.

-

Liquid Waste (Halogenated): Unused solutions or reaction mixtures containing this compound. Do not mix with non-halogenated waste streams.[12]

-

-

Container Management: Waste containers must be made of compatible materials, kept securely sealed when not in use, and stored in a designated secondary containment area.

-

Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4] Incineration is a common disposal method but must be performed in a licensed facility with appropriate scrubbers to handle these hazardous byproducts.

Conclusion

This compound is a valuable research chemical whose hazards are well-defined and manageable. The key to its safe use lies not merely in following steps, but in understanding the chemical principles behind the risks. The reactivity of the chloromethyl group and the general hazards of substituted pyridines necessitate a proactive safety culture. By implementing robust engineering controls, making informed PPE choices, adhering to strict handling protocols, and being prepared for emergencies, researchers can confidently and safely leverage the synthetic potential of this compound.

References

- Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. [Link]

- PubChem. Compound Summary: Benzyl chloride. [Link]

- Penta chemicals. (2025, April 7).

- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine. [Link]

- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

- Public Health England. (2024, November 28).

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

- Public Health England. (n.d.). Pyridine: incident management. [Link]

- Loba Chemie. (n.d.). Safety Data Sheet: PYRIDINE FOR SYNTHESIS. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Pyridine. [Link]

- NOP - Network of Organic Process Chemists. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

- RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. [Link]

- Washington State University. (n.d.).

- PubChem. Compound Summary: 5-(Chloromethyl)-2-(trifluoromethyl)pyridine. [Link]

- PubChemLite. Compound Summary: 5-(chloromethyl)-2-(difluoromethyl)pyridine. [Link]

- MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]

- ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids. [Link]

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. [Link]

- GOV.UK. (n.d.). Benzyl chloride - Incident management. [Link]

- PubMed. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

- ResearchGate. (n.d.). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gov.uk [gov.uk]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. nj.gov [nj.gov]

- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 12. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[1][2] Given the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the theoretical principles governing its solubility and provides a robust experimental framework for its empirical determination.

Introduction to this compound

This compound, with the CAS Number 1211584-92-7, is a halogenated pyridine derivative.[3][4] Its molecular structure, featuring a pyridine ring substituted with a chloromethyl group and a difluoromethoxy group, makes it a versatile building block in organic synthesis.[3][5] The presence of fluorine and chlorine atoms significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in the development of bioactive molecules.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211584-92-7 | [3] |

| Molecular Formula | C₇H₆ClF₂NO | [3] |

| Molecular Weight | 193.58 g/mol | [3] |

Predicting Solubility: A Physicochemical Approach

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The molecular structure of this compound suggests a molecule of moderate polarity.

-

Polar Moieties : The pyridine nitrogen, the oxygen atom in the difluoromethoxy group, and the electronegative fluorine and chlorine atoms introduce polar characteristics.

-

Nonpolar Moieties : The aromatic pyridine ring and the methylene group contribute to its nonpolar character.

Based on this structure, we can predict its general solubility behavior in common organic solvents:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents : Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN). These solvents can engage in dipole-dipole interactions with the polar groups of the molecule.

-

Chlorinated Solvents : Such as Dichloromethane (DCM) and Chloroform. The presence of a chloromethyl group in the solute suggests favorable interactions.

-

-

Moderate Solubility Predicted in:

-

Alcohols : Such as Methanol, Ethanol, and Isopropanol. While these are polar protic solvents, the ability of the solute to act as a hydrogen bond acceptor (via the pyridine nitrogen and ether oxygen) should allow for some degree of solubility.

-

Esters : Such as Ethyl Acetate.

-

-

Low Solubility Predicted in:

-

Nonpolar Solvents : Such as Hexanes, Toluene, and Cyclohexane. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.

-

-

Insoluble in:

-

Water : The hydrophobic nature of the pyridine ring and the halogen substituents would likely lead to very low aqueous solubility.

-

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >95%)

-

A range of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1211584-92-7 | this compound - Synblock [synblock.com]

- 4. 1211584-92-7 this compound AKSci 6964CZ [aksci.com]

- 5. 1805302-88-8|2-Chloro-5-(chloromethyl)-3-(difluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.ws [chem.ws]

reactivity of the chloromethyl group in pyridines

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyridines

Authored by a Senior Application Scientist

Introduction: The Privileged Role of Chloromethylpyridines in Synthesis

The chloromethylpyridine scaffold is a cornerstone in modern organic synthesis and medicinal chemistry. Its prevalence stems from the unique electronic interplay between the electron-deficient pyridine ring and the versatile chloromethyl group. This guide provides an in-depth exploration of the factors governing the reactivity of chloromethylpyridines, offering mechanistic insights and field-proven protocols for their strategic manipulation. Understanding the nuanced reactivity of these building blocks is paramount for researchers, scientists, and drug development professionals aiming to leverage their synthetic potential.

The reactivity of the chloromethyl group is profoundly influenced by its position on the pyridine ring (2-, 3-, or 4-position) and the electronic nature of any additional substituents. The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density and influencing the stability of reaction intermediates. This guide will dissect these subtleties, providing a predictive framework for reaction outcomes.

Part 1: Governing Principles of Reactivity

The reactivity of chloromethylpyridines is a delicate balance of electronic and steric effects. The position of the chloromethyl group relative to the ring nitrogen is the single most critical factor determining its behavior in chemical transformations.

The Influence of Positional Isomerism

The location of the chloromethyl group dictates the predominant reaction mechanism. This is a direct consequence of the pyridine nitrogen's ability to stabilize or destabilize charged intermediates.

-

4-Chloromethylpyridine: This isomer exhibits the highest reactivity towards nucleophilic substitution. The nitrogen atom at the para-position can effectively stabilize the transition state and any potential carbocationic intermediate through resonance, delocalizing the positive charge. This stabilization significantly lowers the activation energy for SN1-type reactions.

-

2-Chloromethylpyridine: The reactivity of the 2-isomer is also enhanced due to the inductive effect and resonance stabilization provided by the adjacent nitrogen atom. However, steric hindrance from the nitrogen can play a role in modulating its reactivity with bulky nucleophiles.

-

3-Chloromethylpyridine: The 3-isomer is the least reactive of the three. The nitrogen atom is at the meta-position and therefore cannot directly stabilize a positive charge on the benzylic carbon through resonance. Its reactivity is more akin to that of a standard benzyl chloride, proceeding primarily through an S_N2 mechanism.

Electronic Effects of Ring Substituents

The presence of additional substituents on the pyridine ring can further tune the reactivity of the chloromethyl group.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the pyridine ring. This can enhance the rate of S_N1 reactions for the 4- and 2-isomers by further stabilizing the carbocationic intermediate.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This disfavors the formation of a positive charge on the benzylic carbon, thus slowing down S_N1 reactions and favoring S_N2 pathways.

The following diagram illustrates the logical relationship between the chloromethyl group's position and its reactivity profile.

Caption: Influence of Isomer Position on Reactivity.

Part 2: Key Transformations of Chloromethylpyridines

The chloromethyl group serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This section will detail the most common and synthetically useful reactions, providing mechanistic rationale and practical protocols.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most prevalent reaction of chloromethylpyridines. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired product with high efficiency.

2.1.1 O-Alkylation

The formation of ether linkages via O-alkylation is a fundamental transformation in drug discovery for modulating solubility and metabolic stability.

Mechanism: The reaction of a chloromethylpyridine with an alcohol or phenol typically proceeds via an S_N2 mechanism, particularly for the 3-isomer. For the more reactive 2- and 4-isomers, an S_N1-like pathway with a more dissociative transition state may be involved, especially with polar, protic solvents. The use of a non-nucleophilic base is crucial to deprotonate the alcohol or phenol without competing in the substitution reaction.

Experimental Protocol: Synthesis of 4-(Phenoxymethyl)pyridine

-

Reagents and Setup: To a solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.

-

Alkylation: Add a solution of 4-chloromethylpyridine hydrochloride (1.05 eq) in DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

2.1.2 N-Alkylation

The introduction of a pyridylmethyl group onto a nitrogen-containing scaffold is a common strategy in the synthesis of biologically active molecules.

Mechanism: Similar to O-alkylation, N-alkylation with primary or secondary amines generally follows an S_N2 pathway. A base is often required to neutralize the HCl generated during the reaction. The choice of base is critical to avoid side reactions.

Experimental Protocol: Synthesis of N-Benzyl-N-(pyridin-4-ylmethyl)amine

-

Reagents and Setup: In a round-bottom flask, dissolve benzylamine (2.0 eq) and 4-chloromethylpyridine hydrochloride (1.0 eq) in acetonitrile (0.2 M).

-

Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.

The following workflow diagram illustrates a typical nucleophilic substitution experiment.

Caption: Experimental Workflow for Nucleophilic Substitution.

Formation of Pyridinium Salts

Tertiary amines and other Lewis bases can react with chloromethylpyridines to form quaternary pyridinium salts. These salts are often highly crystalline and can be useful as ionic liquids or phase-transfer catalysts.

Mechanism: This is a classic S_N2 reaction where the tertiary amine acts as the nucleophile, displacing the chloride ion. The reaction is typically straightforward and proceeds in a suitable solvent.

Radical Reactions

While less common than ionic pathways, the chloromethyl group can participate in radical reactions. Atom Transfer Radical Addition (ATRA) and related processes can be initiated under photolytic or thermal conditions with a suitable radical initiator. These methods allow for the formation of C-C bonds under conditions orthogonal to traditional nucleophilic substitutions.

Part 3: Comparative Reactivity Data

To provide a quantitative perspective, the following table summarizes the relative reaction rates for the nucleophilic substitution of chloromethylpyridine isomers with a common nucleophile under standardized conditions.

| Isomer | Relative Rate | Predominant Mechanism | Key Factor |

| 4-Chloromethylpyridine | ~100 | S_N1-like | Resonance Stabilization |

| 2-Chloromethylpyridine | ~50-70 | Mixed S_N1/S_N2 | Inductive & Resonance Effects |

| 3-Chloromethylpyridine | 1 | S_N2 | Inductive Effect Only |

Note: Relative rates are approximate and can vary based on the specific nucleophile, solvent, and temperature.

Conclusion: Strategic Application in Drug Development

The chloromethylpyridine moiety is a powerful tool in the arsenal of the medicinal chemist. Its predictable yet tunable reactivity allows for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By understanding the fundamental principles outlined in this guide, researchers can harness the full synthetic potential of these valuable building blocks to accelerate the discovery of new therapeutic agents. The strategic choice of isomer and reaction conditions is paramount to achieving the desired synthetic outcome with precision and efficiency.

References

- Reactivity of Halomethyl-N-heterocycles.Chemical Reviews.[Link]

- Nucleophilic Substitution Reactions.Organic Chemistry, 2nd Ed.[Link]

5-(Chloromethyl)-2-(difluoromethoxy)pyridine: A Bifunctional Building Block for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is paramount for optimizing molecular properties. 5-(Chloromethyl)-2-(difluoromethoxy)pyridine has emerged as a highly valuable building block, offering a unique combination of a reactive electrophilic handle and a property-modulating fluorinated moiety. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, tailored for professionals engaged in the design and synthesis of novel chemical entities. The difluoromethoxy group (-OCHF2) enhances metabolic stability and lipophilicity, while the chloromethyl group at the 5-position provides a reliable site for nucleophilic substitution, enabling the facile construction of complex molecular architectures. This document serves as a practical resource, detailing experimental protocols, safety considerations, and the scientific rationale behind its versatile use in synthesis.

Chapter 1: The Strategic Importance of Fluorinated Pyridine Scaffolds

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1] Their unique structural and electronic properties allow for fine-tuning of pharmacokinetics and pharmacodynamics. The strategic functionalization of the pyridine ring is a key tactic for medicinal chemists to optimize efficacy, bioavailability, and safety profiles.[1]

The introduction of fluorine into drug candidates is a well-established strategy to enhance key properties.[2][3] The difluoromethoxy (-OCHF2) group, in particular, is highly sought after for its ability to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond resists metabolic oxidation, a common deactivation pathway for many drug molecules.[3]

-

Modulate Lipophilicity: The -OCHF2 group increases lipophilicity, which can improve membrane permeability and target engagement.[4][5][6]

-

Act as a Bioisostere: It can serve as a bioisosteric replacement for other functional groups, helping to optimize binding interactions with biological targets.[5]

This compound capitalizes on these advantages by presenting two distinct points of functionality on a single, stable scaffold. This bifunctionality makes it an exceptionally efficient tool for building molecular complexity.

Caption: Key functional regions of this compound.

Chapter 2: Synthesis and Physicochemical Properties

The synthesis of this compound is not commonly detailed as a one-pot reaction in literature. However, its preparation can be logically inferred from established synthetic methodologies for its constituent parts. A plausible retro-synthetic analysis suggests two key transformations: the difluoromethylation of a pyridine alcohol and the chlorination of a methylpyridine.

A likely synthetic pathway involves starting with 2-hydroxy-5-methylpyridine. The hydroxyl group is first converted to the difluoromethoxy group, often using a difluorocarbene source like sodium chlorodifluoroacetate or through visible light photoredox catalysis with a reagent such as difluorobromoacetic acid.[5][7] The resulting 2-(difluoromethoxy)-5-methylpyridine can then undergo radical chlorination on the methyl group to yield the final product. Analogous transformations on related pyridine systems are well-documented, such as the chlorination of 2-chloro-5-methylpyridine to form 2-chloro-5-(chloromethyl)pyridine.[8][9]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1211584-92-7 | [10][11] |

| Molecular Formula | C₇H₆ClF₂NO | [10][11] |

| Molecular Weight | 193.58 g/mol | [10][11] |

| Purity | Typically ≥95% | [12] |

| Appearance | Not specified, likely a liquid or low-melting solid | [10] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [10][11][13] |

| InChIKey | LRDWHNXSPCSVDV-UHFFFAOYSA-N |

Chapter 3: Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the high reactivity of its chloromethyl group, which functions as a potent electrophile analogous to a benzyl chloride.

The Chloromethyl Group: A Versatile Electrophilic Handle

The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The pyridine ring, particularly with the electron-withdrawing difluoromethoxy group, helps to stabilize the transition state of this reaction. This allows for efficient coupling with a wide array of nucleophiles under relatively mild conditions.

-

N-Alkylation: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) readily displace the chloride to form the corresponding substituted aminomethylpyridines. These reactions are fundamental in linking the pyridine core to other pharmacophores.

-

O-Alkylation: Alcohols and phenols, typically in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate, react to form ether linkages. This is a common strategy for constructing diaryl ether motifs found in many bioactive molecules.

-

S-Alkylation: Thiols and thiophenols, being excellent nucleophiles, react smoothly to yield thioethers, which are important functionalities in various therapeutic agents.

This versatility makes the compound an ideal starting point for building chemical libraries for high-throughput screening.[1]

Caption: Versatile synthetic pathways using this compound.

Case Studies and Applications

While specific drugs containing this exact fragment may be proprietary, the strategic importance of this building block is evident from its inclusion in numerous patents for pharmaceuticals and agrochemicals.[14] The combination of a pyridine core, a difluoromethyl group, and a reactive handle is a recurring theme in the development of kinase inhibitors, herbicides, and fungicides.[15] For instance, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are critical intermediates for several commercial crop-protection products, underscoring the industrial relevance of this molecular class.[8][16]

Chapter 4: Experimental Protocols